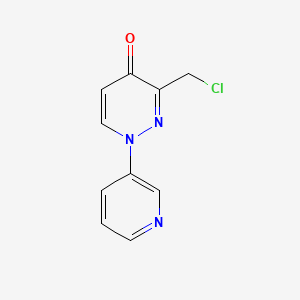
Propanamide, N,N-dibutyl-3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N,N-dibutyl-3-chloro-: is an organic compound with the molecular formula C₁₁H₂₂ClNO and a molecular weight of 219.75 g/mol It is a derivative of propanamide, where the amide nitrogen is substituted with two butyl groups and the third carbon of the propanamide chain is substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propanamide, N,N-dibutyl-3-chloro- can be synthesized through the condensation reaction between N,N-dibutylamine and 3-chloropropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Dehydration Reaction: Another method involves the dehydration of N,N-dibutyl-3-chloropropanoic acid using a dehydrating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of propanamide, N,N-dibutyl-3-chloro- generally follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions:
Substitution Reactions: Propanamide, N,N-dibutyl-3-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form N,N-dibutyl-3-chloropropylamine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of propanamide, N,N-dibutyl-3-chloro- can lead to the formation of N,N-dibutyl-3-chloropropanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: N,N-dibutyl-3-hydroxypropanamide, N,N-dibutyl-3-alkoxypropanamide.
Reduction: N,N-dibutyl-3-chloropropylamine.
Oxidation: N,N-dibutyl-3-chloropropanoic acid.
科学的研究の応用
Chemistry: Propanamide, N,N-dibutyl-3-chloro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, propanamide, N,N-dibutyl-3-chloro- is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent. Its structural similarity to certain bioactive molecules allows it to modulate biological activities, making it a candidate for drug development.
Industry: In the industrial sector, propanamide, N,N-dibutyl-3-chloro- is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
Molecular Targets and Pathways: Propanamide, N,N-dibutyl-3-chloro- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chlorine atom and the dibutyl groups play a crucial role in its binding affinity and selectivity. The compound can inhibit or activate certain enzymes, leading to alterations in metabolic pathways. Its mechanism of action is often studied using biochemical assays and molecular modeling techniques.
類似化合物との比較
- Propanamide, N,N-dibutyl-3-hydroxy-
- Propanamide, N,N-dibutyl-3-methoxy-
- Propanamide, N,N-dibutyl-3-aminopropyl-
Comparison: Propanamide, N,N-dibutyl-3-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as propanamide, N,N-dibutyl-3-hydroxy-, the chloro derivative exhibits different reactivity in substitution and elimination reactions. The chlorine atom also influences the compound’s lipophilicity and membrane permeability, affecting its biological activity and pharmacokinetics.
特性
分子式 |
C11H22ClNO |
|---|---|
分子量 |
219.75 g/mol |
IUPAC名 |
N,N-dibutyl-3-chloropropanamide |
InChI |
InChI=1S/C11H22ClNO/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-10H2,1-2H3 |
InChIキー |
ALAPRJIGPQQKKY-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)


![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)






![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
